REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9](C)=O)[CH3:8].[C:12]1([CH3:19])[CH:17]=[CH:16][CH:15]=[C:14]([SH:18])[CH:13]=1.C(Br)C#C>O>[CH3:19][C:12]1[CH:13]=[C:14]([S:18][CH2:9][C:7]#[CH:8])[CH:15]=[CH:16][CH:17]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
673 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)S)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
333 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was intactly stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask
|
Type
|
ADDITION
|
Details
|
Both were dropped in 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature was raised to 28° C
|
Type
|
CUSTOM
|
Details
|
The three-neck flask was dipped in a water bath
|
Type
|
WAIT
|
Details
|
The dropping was carried out for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at about 55 to 65° C.
|
Type
|
ADDITION
|
Details
|
The resulting suspension of the reaction system
|
Type
|
FILTRATION
|
Details
|
was then directly filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
the vessel and solids were washed with 900 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer from an aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 500 mL of ethyl acetate twice
|
Type
|
WASH
|
Details
|
The extract was washed with 1000 mL of a saturated brine twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide 601.14 g of a crude substance (yield 92%, purity 88%)
|
Type
|
DISTILLATION
|
Details
|
Only 300 g of the crude substance was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)SCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 239.68 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |